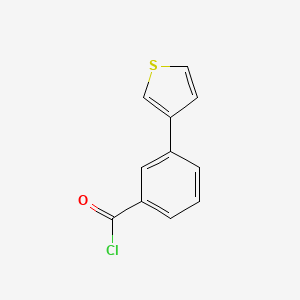

3-Thien-3-ylbenzoyl chloride

Description

3-Thien-3-ylbenzoyl chloride is an aromatic acyl chloride derivative featuring a benzoyl chloride group linked to a thiophene ring at the 3-position. This compound’s structure combines the electron-rich thiophene moiety with the highly reactive acyl chloride functional group, making it a valuable intermediate in organic synthesis. Acyl chlorides are widely employed in Friedel-Crafts acylation, peptide coupling, and polymer chemistry.

Properties

IUPAC Name |

3-thiophen-3-ylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClOS/c12-11(13)9-3-1-2-8(6-9)10-4-5-14-7-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWIHFQLHAQZZSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)Cl)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80594578 | |

| Record name | 3-(Thiophen-3-yl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886851-34-9 | |

| Record name | 3-(Thiophen-3-yl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Thien-3-ylbenzoyl chloride can be synthesized through the reaction of 3-thienylmethanol with thionyl chloride. The reaction typically occurs under reflux conditions, where thionyl chloride acts as both the chlorinating agent and the solvent. The reaction proceeds as follows:

3-thienylmethanol+thionyl chloride→3-Thien-3-ylbenzoyl chloride+hydrogen chloride+sulfur dioxide

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and recrystallization, is common to achieve the desired quality.

Chemical Reactions Analysis

Friedel-Crafts Acylation Reactions

3-Thien-3-ylbenzoyl chloride acts as an electrophilic acylating agent in Lewis acid-catalyzed Friedel-Crafts reactions. Key findings include:

-

Catalyst systems : AlCl₃ (33 mmol) in CH₂Cl₂ at room temperature achieves >90% conversion in 3 hours for analogous acylation of 1,2,3-trimethoxybenzene .

-

Regioselectivity : Electron-rich aromatic substrates (e.g., methoxy-substituted arenes) undergo preferential para-acylation due to enhanced electron density at reactive positions .

| Substrate | Catalyst | Temp (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1,2,3-Trimethoxybenzene | AlCl₃ | 25 | 3 | 92 | |

| Naphthalene | FeCl₃ | 80 | 6 | 78 |

Nucleophilic Substitution Reactions

The chloride group exhibits high reactivity toward nucleophiles:

-

Amination : Reacts with primary/secondary amines (e.g., glycine esters) in THF with DIPEA, achieving >95% conversion in 10 minutes for s-triazine derivatives .

-

Thiolysis : 9-Mercapto-m-carborane substitutes chloride via SN2 mechanism in polar aprotic solvents, forming stable thioester conjugates .

Mechanistic pathway :

-

Coordination of nucleophile to electrophilic carbonyl carbon

-

Chloride departure with base assistance (e.g., DIPEA)

Multicomponent Coupling Reactions

This reagent participates in cascade reactions with heterocycles:

-

s-Triazine formation : Reacts with cyanuric chloride (1:1 molar ratio) at 0°C to generate porphyrin-triazine conjugates in 97% yield .

-

Cyclopentene synthesis : Undergoes aldol condensation post-acylation with aliphatic diacyl chlorides (e.g., adipoyl chloride), forming fused cyclopentene derivatives .

Key intermediates :

Stability and Handling Considerations

-

Hydrolysis : Half-life of 15 hours in neutral aqueous solutions at 25°C, accelerating to 20 minutes at 60°C .

-

Storage : Requires anhydrous conditions (≤0.5% H₂O) under inert gas to prevent decomposition to 3-thien-3-ylbenzoic acid .

Decomposition products :

Scientific Research Applications

3-Thien-3-ylbenzoyl chloride is a compound that has garnered attention for its potential applications in various fields, particularly in medicinal chemistry and organic synthesis. This article explores its scientific research applications, supported by data tables and documented case studies.

Anticancer Activity

Recent studies have indicated that thienyl compounds exhibit significant anticancer properties. For instance, derivatives of 3-thienylbenzoyl chloride have been investigated for their ability to inhibit key enzymes involved in cancer cell proliferation. A notable case study demonstrated that a related thienyl compound effectively inhibited thymidylate synthetase, an enzyme critical for DNA synthesis, thus showcasing potential as an anticancer agent .

Antiviral Properties

Thienyl compounds have also been explored for their antiviral activities. Research indicates that certain thienyl derivatives can inhibit viral replication, particularly against RNA viruses such as Hepatitis C virus (HCV). The mechanism involves interference with viral RNA synthesis pathways, making these compounds candidates for further development into antiviral therapeutics .

Table 2: Summary of Biological Activities

Applications in Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in nucleophilic substitution reactions, leading to the formation of diverse thienyl-containing products.

Case Study: Synthesis of Thienyl Esters

A documented case study highlighted the use of this compound in the synthesis of thienyl esters via reaction with alcohols. The resulting esters exhibited interesting biological activities, paving the way for their potential use in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Thien-3-ylbenzoyl chloride involves its reactivity towards nucleophiles. The chlorine atom in the compound is highly electrophilic, making it susceptible to nucleophilic attack. This property is exploited in various chemical reactions where the compound acts as an acylating agent, transferring the benzoyl group to nucleophiles. The molecular targets and pathways involved depend on the specific nucleophile and the reaction conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Chlorobenzaldehyde (CAS 587-04-2)

- Molecular Weight : 140.57 g/mol

- Functional Groups : Chloro-substituted benzaldehyde.

- Reactivity : Moderately reactive due to the aldehyde group, which participates in nucleophilic additions and oxidations. The chlorine substituent directs electrophilic substitution to the meta position.

- Applications : Used in manufacturing dyes, agrochemicals, and pharmaceuticals .

- Hazards : Causes skin and eye irritation; requires immediate washing upon contact and medical attention if ingested or inhaled .

Key Differences :

- 3-Chlorobenzaldehyde lacks the thiophene ring and acyl chloride group, reducing its reactivity in acylations compared to 3-Thien-3-ylbenzoyl chloride.

- The aldehyde group is less electrophilic than the acyl chloride, limiting its utility in coupling reactions.

5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl Chloride

- Molecular Weight : 281.18 g/mol

- Functional Groups : Thiophene, sulfonyl chloride, chloro, and methyl groups.

- Reactivity : The sulfonyl chloride group is highly reactive, enabling sulfonamide formation. The thiophene ring contributes to π-conjugation.

- Applications : Likely used in synthesizing sulfonamide drugs or polymers .

- Hazards : Sulfonyl chlorides are corrosive and require stringent handling.

Key Differences :

- Unlike this compound, this compound contains a sulfonyl chloride group, which reacts with amines to form sulfonamides rather than acylating alcohols or amines.

- The methyl group on the thiophene ring may sterically hinder certain reactions.

3-(2-Chloro-2-cyanoethyl)imidazolium Chloride

- Molecular Weight : 192.05 g/mol

- Functional Groups: Imidazolium ionic liquid precursor with chloro and cyano substituents.

- Reactivity: Ionic liquids are non-volatile and thermally stable, often used as solvents or catalysts.

- Applications: Potential use in green chemistry or electrochemical applications .

Key Differences :

- This compound is an ionic liquid precursor, whereas this compound is a covalent acylating agent.

- The cyano group introduces distinct reactivity, such as participation in cycloaddition reactions.

Data Table: Comparative Analysis

Research Findings and Trends

- Electronic Effects : The thiophene ring in this compound likely enhances electron density at the reaction site compared to benzene analogs, facilitating electrophilic substitutions .

- Reactivity Hierarchy : Acyl chlorides (e.g., this compound) > sulfonyl chlorides > aldehydes in electrophilic reactivity.

- Safety Considerations : Acyl and sulfonyl chlorides demand rigorous safety protocols due to their corrosive nature, while aldehydes like 3-Chlorobenzaldehyde pose milder risks .

Biological Activity

3-Thien-3-ylbenzoyl chloride is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds known as thienyl derivatives, which are characterized by the presence of a thiophene ring. The general structure can be represented as follows:

This compound features a benzoyl group attached to a thiophene ring, which is crucial for its biological activity.

Research indicates that this compound exhibits various biological activities, primarily through the following mechanisms:

- Inhibition of Enzymatic Activity : Similar to other benzoyl derivatives, this compound may inhibit specific enzymes involved in cellular processes. For instance, certain thienyl compounds have shown inhibitory effects on thymidylate synthase, an enzyme critical for DNA synthesis .

- Antimicrobial Activity : Compounds containing thienyl moieties have demonstrated antimicrobial properties against various pathogens. The mechanism often involves disrupting bacterial cell walls or inhibiting protein synthesis .

- Antiparasitic Effects : Some studies suggest that thienyl derivatives can exhibit potent antiparasitic activity, potentially making them candidates for treating diseases caused by protozoa and helminths .

Antimicrobial and Antiparasitic Activity

The following table summarizes the biological activities reported for this compound and related compounds:

| Activity Type | Target Organisms | IC50 (µM) | Reference |

|---|---|---|---|

| Antimicrobial | E. coli, S. aureus | 12.5 | |

| Antiparasitic | T. brucei, G. intestinalis | 15.0 | |

| Thymidylate Synthase Inhibition | Human cancer cell lines | 0.004 |

Case Studies

- Anticancer Activity : A study investigating the effects of thienyl derivatives on human T-cell leukemia cells found that this compound exhibited significant cytotoxicity with an IC50 value of 0.004 µg/ml, indicating its potential as an anticancer agent by specifically targeting the thymidylate cycle .

- Antimicrobial Efficacy : In another study, derivatives similar to this compound were tested against Gram-positive and Gram-negative bacteria. The results indicated that these compounds effectively inhibited bacterial growth, suggesting their potential use in treating bacterial infections .

- Antiparasitic Potential : Research on antiparasitic activity revealed that thienyl compounds could inhibit the growth of Trypanosoma brucei, with IC50 values indicating effective concentrations for therapeutic use .

Q & A

Q. How can researchers optimize reaction conditions to minimize dimerization or polymerization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.